molecular formula C21H24N2O5S B2571747 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide CAS No. 1172912-77-4

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide

Cat. No.: B2571747
CAS No.: 1172912-77-4
M. Wt: 416.49
InChI Key: BLKUJFQBABUURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide is a complex organic compound that features a benzothiazole ring, a furan ring, and an oxolane ring

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action for similar compounds involves interactions with DNA and inhibition of topoisomerase I (Topo I) .

Safety and Hazards

The compound is not intended for human or veterinary use and is for research use only. Some similar compounds have been found to exhibit potent cytotoxicity .

Future Directions

Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that there is potential for future research and development of new compounds based on the thiazole scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.

    Synthesis of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone in the presence of an acid catalyst.

    Formation of the Carboxamide Linkage: The carboxamide linkage can be formed by reacting the furan-3-carboxylic acid with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Oxolane Ring: The oxolane ring can be introduced by reacting the carboxamide with an oxolane derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the furan ring.

    Reduction: Reduction reactions can occur at the carboxamide linkage and the benzothiazole ring.

    Substitution: The compound can undergo substitution reactions, especially at the positions ortho to the methoxy groups on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxamide linkage can lead to the formation of amines.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituents used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide
  • N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(tetrahydrofuran-2-yl)methyl]furan-3-carboxamide

Uniqueness

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide is unique due to the specific combination of functional groups and rings, which may confer unique chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-12-10-15(13(2)28-12)20(24)23(11-14-6-5-9-27-14)21-22-18-16(25-3)7-8-17(26-4)19(18)29-21/h7-8,10,14H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKUJFQBABUURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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